molecular formula C10H10F2N2O2 B8162958 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid

2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid

Cat. No.: B8162958
M. Wt: 228.20 g/mol
InChI Key: TXOZGMQNFHJUCU-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,3-difluoropyrrolidine with isonicotinic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid include other fluorinated pyrrolidine derivatives and isonicotinic acid analogs. Examples include:

  • 3,3-Difluoropyrrolidine
  • Isonicotinic acid
  • Fluoropyridines

Uniqueness

What sets this compound apart is the combination of the fluorinated pyrrolidine ring and the isonicotinic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2/c11-10(12)2-4-14(6-10)8-5-7(9(15)16)1-3-13-8/h1,3,5H,2,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOZGMQNFHJUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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